molecular formula C24H25N3O3S2 B2850139 4-(N-butyl-N-ethylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 683259-80-5

4-(N-butyl-N-ethylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No. B2850139
CAS RN: 683259-80-5
M. Wt: 467.6
InChI Key: KRXUZROVBFGYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-butyl-N-ethylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 belongs to the class of sulfonamide compounds and has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Antibacterial Activity

Thiazole derivatives have been recognized for their potent antibacterial properties. The presence of the thiazole moiety can significantly enhance the antibacterial efficacy of a compound. Researchers have synthesized various thiazole compounds and evaluated their effectiveness against bacterial strains such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus . The compound could potentially be developed as a new antibacterial agent, targeting specific bacterial infections.

Antifungal Activity

Similar to their antibacterial counterparts, thiazole derivatives also exhibit strong antifungal activities. They have been tested against fungal species like Candida albicans and Aspergillus niger, showing promising results . This suggests that our compound could be applied in the treatment of fungal infections, possibly offering a new avenue for antifungal medication.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is another significant area of interest. These compounds can interfere with inflammatory pathways, providing relief from inflammation-related conditions . The compound we’re analyzing could be investigated for its use in reducing inflammation in various diseases, including autoimmune disorders.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been reported to possess antitumor and cytotoxic activities. They have been synthesized and tested on various human tumor cell lines, demonstrating potent effects on cancer cells . This indicates that our compound could be explored as a potential chemotherapeutic agent, targeting specific types of cancer.

Antidiabetic Activity

Thiazoles have shown promise in the treatment of diabetes by exhibiting antidiabetic activities. They can act on different targets within the body to help regulate blood sugar levels . The compound may be valuable in the development of new antidiabetic drugs, contributing to the management of diabetes.

Antiviral Activity

Lastly, the antiviral properties of thiazole derivatives are noteworthy. They have been effective against various viruses, suggesting that they could be used in the creation of antiviral drugs . The compound we’re discussing could be part of research efforts to find new treatments for viral infections.

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-3-5-16-27(4-2)32(29,30)19-13-10-18(11-14-19)23(28)26-24-25-22-20-9-7-6-8-17(20)12-15-21(22)31-24/h6-15H,3-5,16H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXUZROVBFGYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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